molecular formula H3O3PSe B1220722 Phosphoroselenoic acid CAS No. 25758-66-1

Phosphoroselenoic acid

Cat. No.: B1220722
CAS No.: 25758-66-1
M. Wt: 160.97 g/mol
InChI Key: JRPHGDYSKGJTKZ-UHFFFAOYSA-N
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Description

Phosphoroselenoic acid (H 3 SePO 3 , also known as selenophosphate) is the activated selenium donor compound essential for the biosynthesis of selenocysteyl-tRNA, the direct precursor for the co-translational incorporation of selenocysteine into selenoproteins . Selenocysteine is often termed the 21st amino acid, and proteins containing it are critical in various redox enzymes across all domains of life . This makes this compound a vital reagent for researchers studying the unique biosynthetic pathways of selenocysteine and the function of selenoproteins in both bacterial and mammalian systems . The compound is classified as a non-metal selenophosphate and is predicted to have a distorted tetrahedral geometry around the phosphorus atom, similar to its phosphoric acid analog . Its primary mechanism of action in research settings is tied to its role as a substrate for selenophosphate synthetase, enabling the specific synthesis of selenocysteine, which is encoded by the UGA codon—a codon that typically signals for translation termination . Research areas that utilize this compound include selenoamino acid metabolism and aminoacyl-tRNA biosynthesis . This product is intended for use in controlled laboratory research and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

25758-66-1

Molecular Formula

H3O3PSe

Molecular Weight

160.97 g/mol

IUPAC Name

trihydroxy(selanylidene)-λ5-phosphane

InChI

InChI=1S/H3O3PSe/c1-4(2,3)5/h(H3,1,2,3,5)

InChI Key

JRPHGDYSKGJTKZ-UHFFFAOYSA-N

SMILES

OP(=[Se])(O)O

Canonical SMILES

OP(=[Se])(O)O

Other CAS No.

289702-60-9

physical_description

Solid

Origin of Product

United States

Sophisticated Synthetic Methodologies for Phosphoroselenoic Acid and Its Derivatives

Direct Synthesis Approaches to Phosphoroselenoic Acid

The direct synthesis of this compound often involves the formation of a key intermediate, phosphoroselenoyl chloride, which is subsequently hydrolyzed. These methods primarily utilize elemental selenium in conjunction with phosphorus halides.

Reactions Involving Phosphorus Trihalides and Elemental Selenium

A prevalent method for the synthesis of this compound precursors involves the reaction of phosphorus trihalides, typically phosphorus trichloride (B1173362) (PCl₃), with elemental selenium. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), and a hydroxyl-containing compound, like a substituted 1,1'-bi-2-naphthol (B31242), to yield a phosphoroselenoyl chloride. tandfonline.comtandfonline.com These chlorides are stable under neutral conditions and serve as versatile intermediates. tandfonline.com The subsequent conversion of the phosphoroselenoyl chloride to the corresponding this compound is achieved with high efficiency through hydrolysis, often via an acid ammonium (B1175870) salt intermediate. tandfonline.comtandfonline.com

For instance, the synthesis of phosphoroselenoyl chlorides bearing a 1,1'-bi-2-naphthyl group has been successfully accomplished, and these were subsequently converted to their corresponding acids. tandfonline.com While derivatives with substituents at the 3,3'-positions of the binaphthyl group sometimes required longer reaction times, the desired products were generally obtained in good to high yields. tandfonline.com

P-Chiral alkyl or aryl phenylphosphinoselenoic chlorides have also been synthesized by reacting phenylphosphonous dichloride (PhPCl₂) with Grignard reagents and elemental selenium. acs.org Furthermore, treating phosphorus trichloride with two different Grignard reagents followed by the addition of elemental selenium has yielded P-chiral dialkyl chlorides. acs.org

Utilization of Selenium-Containing Compounds as Precursors

While the use of elemental selenium is common, other selenium-containing compounds can also serve as precursors for this compound derivatives. For example, secondary phosphine (B1218219) selenides react with elemental selenium in the presence of an alkali metal hydroxide (B78521) to produce phosphinodiselenoic acid metal salts in high yields within a very short reaction time. rsc.org Ammonium salts can also be prepared using ammonia (B1221849) or hydrazine (B178648) instead of alkali metal hydroxides. rsc.org

Another approach involves the use of potassium selenocyanate (B1200272) (KSeCN) as a selenium donor for the synthesis of phosphoroselenoate analogs of oligonucleotides. researchgate.net This method is compatible with solid-phase synthesis. researchgate.net Additionally, 3H-1,2-benzothiaselenol-3-one (BTSe) has been introduced as a novel selenium-transfer agent, demonstrating enhanced rates of selenium transfer compared to elemental selenium or potassium selenocyanate. researchgate.net This reagent has proven effective in converting phosphite (B83602) triesters to their corresponding phosphoroselenoates. researchgate.net

Synthesis of Chiral this compound Analogues and Derivatives

The development of chiral phosphoroselenoic acids and their derivatives is of particular interest for their application as organocatalysts in asymmetric synthesis.

Preparation of Binaphthyl-Substituted this compound Derivatives

A significant focus in the synthesis of chiral phosphoroselenoic acids has been on those bearing a binaphthyl moiety. The general strategy involves the reaction of a substituted 1,1'-bi-2-naphthol with phosphorus trichloride and elemental selenium in the presence of a base like triethylamine. tandfonline.comtandfonline.com This yields the corresponding phosphoroselenoyl chloride, which can be stored for extended periods under an inert atmosphere at low temperatures. researchgate.net These chlorides can then be converted into the desired phosphoroselenoic acids. tandfonline.com The stability of the resulting chlorides and their ammonium salts appears to be independent of the substituents on the binaphthyl group. tandfonline.com However, the unsubstituted acid has been noted to be more labile than its substituted counterparts. tandfonline.com

The synthesis of these binaphthyl-substituted derivatives was spurred by the accidental discovery of the formation of phosphoroselenoyl chlorides with a binaphthyl group. researchgate.net This has led to the development of a range of derivatives with various substituents on the phosphorus atom. researchgate.net

Table 1: Synthesis of Binaphthyl-Substituted Phosphoroselenoyl Chlorides

Starting Material (Binaphthol Derivative) Reagents Product Reference
(Rax)‐1,1′‐bi‐2‐naphthol PCl₃, Se, Et₃N in Toluene (Rax)‐1,1′‐bi‐2‐naphthyl phosphoroselenoyl chloride researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Stereoselective Synthetic Pathways for P-Chiral Phosphoroselenoates

The stereoselective synthesis of P-chiral phosphoroselenoates, which are analogues of biologically important phosphates, is a key area of research. The Stec reaction provides a method for the preparation of diastereomerically pure P-chiral cyclic nucleotide analogues, including phosphoroselenoates. researchgate.net This reaction has been shown to proceed with retention of configuration at the phosphorus center. researchgate.net

Another strategy for achieving stereoselectivity is through the kinetic resolution of racemic starting materials. For example, the reaction of a phosphoroselenoyl chloride with secondary 2-aryl-1-cycloalkanols can lead to their kinetic resolution, yielding enantioenriched unreacted alcohols and diastereomerically-enriched this compound esters. rsc.org

Furthermore, the synthesis of P-chiral phosphinochalcogenoselenoic acid esters has been achieved by treating P-chiral phosphinoselenoic chlorides with alkali metal alkoxides and chalcogenolates. acs.org Sequential treatment of these chlorides with sodium hydroxide, sulfide (B99878) or selenide (B1212193), and alkyl iodides yields esters with a P-Se single bond. acs.org

Emerging and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced novel and more efficient methods for the preparation of this compound derivatives. These emerging strategies often focus on milder reaction conditions and improved stereocontrol. researchgate.net

A review of recent methodologies highlights a diverse range of approaches, including those that are metal-free, light-induced, and employ electrochemical pathways. researchgate.net These modern techniques aim to provide more comprehensive and efficient routes to phosphorus-selenium bonded compounds. researchgate.net The development of such strategies is paving the way for a deeper understanding and broader application of these unique molecules in various scientific disciplines. researchgate.net

For example, the synthesis of phosphoroselenoates has been achieved in exceptional yields through the reaction of O,O-dialkylphosphonates with selenium in the presence of specific reagents. researchgate.net These advancements underscore the continuous evolution of synthetic organic chemistry in providing access to complex and valuable molecules like this compound and its derivatives.

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound H₃PO₃Se
Phosphorus trichloride PCl₃
Elemental Selenium Se
Triethylamine (C₂H₅)₃N
1,1'-bi-2-naphthol C₂₀H₁₄O₂
Phosphoroselenoyl chloride Cl₃PSe
Phenylphosphonous dichloride C₆H₅Cl₂P
Grignard reagents RMgX
Secondary phosphine selenides R₂P(Se)H
Potassium selenocyanate KSeCN
3H-1,2-benzothiaselenol-3-one C₇H₄OSSe
Phosphite triesters P(OR)₃
2-aryl-1-cycloalkanols CₙH₂ₙ₋₁(Ar)OH
Alkali metal alkoxides ROM
Chalcogenolates R-E⁻ (E=S, Se)

This table is interactive and can be sorted by clicking on the column headers.

Electrochemical Synthesis of Phosphoroselenoates

Electrochemical synthesis has emerged as a powerful and green tool for preparing organic compounds, including phosphoroselenoates. beilstein-journals.org This method utilizes electricity to drive chemical reactions, often avoiding the need for hazardous oxidizing or reducing agents. acs.org

A notable advancement is an electrocatalytic three-component reaction for synthesizing phosphoroselenoates from (hetero)arenes, phosphonates, and elemental selenium. rsc.orgrsc.org This dehydrogenative approach is performed in an undivided cell at a constant current, using platinum electrodes. beilstein-journals.org A key advantage of this protocol is the use of inexpensive and abundant elemental selenium as the selenium source, bypassing the need for pre-activated, often toxic and air-sensitive, selenium reagents like RSeX. rsc.org The process exhibits high atom economy and broad substrate scope, accommodating various functional groups. rsc.orgrsc.org Control experiments have confirmed that electricity is essential for the transformation, highlighting the electrocatalytic nature of the reaction. rsc.org The method is practical, easily scalable, and proceeds without transition-metal catalysts or external oxidants, releasing hydrogen gas as the only byproduct. rsc.org

The reaction is compatible with a range of functional groups on the phenyl ring of indole, including both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluorine, chlorine, bromine). beilstein-journals.org Even unprotected anilines can participate, yielding the desired product efficiently. beilstein-journals.org

Table 1: Examples of Electrochemically Synthesized Phosphoroselenoates

Arene/Heteroarene Phosphonate Product Yield
N-methylindole Diphenylphosphine oxide 95%
Indole Diphenylphosphine oxide 89%
5-methoxyindole Diphenylphosphine oxide 82%
Aniline Diphenylphosphine oxide 72%
Pyrrole Diphenylphosphine oxide 78%

Data derived from research on electrocatalytic three-component reactions. beilstein-journals.orgrsc.orgrsc.org

Photocatalytic Approaches to Phosphorus-Selenium Bond Formation

Photocatalysis, particularly using visible light, offers a mild and efficient pathway for forming P-Se bonds. nih.gov These methods rely on a photocatalyst that, upon light absorption, can initiate the reaction by generating radical species. nih.gov

One strategy involves the photocatalytic stannylation of white phosphorus (P4) to form a stannylated monophosphine intermediate, (Bu3Sn)3P. uni-regensburg.de This intermediate is a versatile precursor that can then react with selenium sources to form the P-Se bond. The initial activation of white phosphorus is achieved using an inexpensive photocatalyst like anthraquinone (B42736) and a distannane. uni-regensburg.de This process represents a significant step in utilizing elemental phosphorus directly in synthesis.

Another approach involves the direct coupling of various substituents with different phosphorus surrogates, facilitated by photocatalysts without the need for metals. researchgate.net This technique can produce phosphoroselenothioates and phosphoroselenoates in excellent yields under optimized conditions. researchgate.net The mechanism often involves the generation of a selenium radical (RSe•) from a diselenide precursor through the action of an excited photocatalyst. nih.gov This radical can then react with a phosphorus-centered radical or other phosphorus species to form the desired bond.

Recent research has also explored the use of a phosphine radical cation, generated via photoredox catalysis, to initiate reactions. researchgate.net While primarily demonstrated for C-P bond formation, this principle of generating a reactive phosphorus intermediate via photocatalysis is a promising avenue for P-Se bond formation as well. researchgate.net

Synthesis of O-Acyl Selenophosphates and Related Structures

O-Acyl selenophosphates are a specific class of derivatives that have been the subject of systematic study. rsc.org These compounds are typically synthesized by reacting salts of monoselenophosphoric acid, which are ambidentate nucleophiles, with acyl chlorides. rsc.orgrsc.org The reaction is generally rapid, often completing within 15 minutes at room temperature in a solvent like tetrahydrofuran (B95107) (THF). rsc.org

A crucial aspect of the chemistry of O-acyl selenophosphates is their thermodynamic stability and reactivity. rsc.org Following their formation, many of these compounds undergo isomerization to their more stable Se-acyl derivatives. rsc.orgresearchgate.net This rearrangement can be monitored using 31P NMR spectroscopy by observing the characteristic 1JP–Se coupling constant. rsc.org

The extent of this isomerization is highly dependent on the substituents at both the phosphorus and the acyl carbon atoms. rsc.org For example, cyclic derivatives tend to show a higher degree of isomerization compared to their acyclic counterparts. rsc.org Furthermore, mixed anhydrides derived from alkyl carboxylic acids generally yield more of the Se-acyl isomer than those derived from aryl carboxylic acids. rsc.org Mechanistic studies suggest that the isomerization proceeds via a radical pathway involving the homolytic cleavage of the O–C(O) bond. researchgate.net

Table 2: Isomerization of O-Acyl Monoselenophosphates (2) to Se-Acyl Derivatives (3)

Compound (R groups on P) Acyl Group (R'CO) % Isomerization to Se-Acyl Derivative (3)
Cyclic (2a) Benzoyl 25%
Cyclic (2b) Pivaloyl 75%
Acyclic (2k) Benzoyl 10%
Acyclic (2l) Pivaloyl 60%

Data represents the yield of the isomerized product and is based on 31P NMR data from published research. rsc.orgresearchgate.net

Advanced Reactivity and Mechanistic Investigations of Phosphoroselenoic Acid

Acid-Base Equilibria and Tautomerism Studies

The acidity of phosphoroselenoic acids is influenced by the substituents attached to the phosphorus atom. Replacing an oxygen atom in phosphoric acids with the heavier selenium atom can enhance the acidity of the resulting compound. tandfonline.com For instance, BINOL-derived phosphoroselenoic acids are more acidic than their phosphoric acid counterparts. acs.org This increased acidity makes them valuable as strong Brønsted acid catalysts in various organic transformations. acs.orgresearchgate.net

Phosphoroselenoic acids can exist in different tautomeric forms. etera.eevedantu.com The equilibrium between these forms is influenced by factors such as the solvent and the nature of the substituents. For example, selenono-selenolo isomerization has been observed, proceeding through a 2-deoxyglycosyl chloride intermediate in certain reactions. etera.ee Theoretical studies have also explored the tautomerism in related thio- and selenocarboxylic acids, indicating that the thioxo (RCSOH) and telluroxo (RCTeOH) forms are predominant in polar solvents at low temperatures. acs.org The study of tautomerism is crucial for understanding the reactivity and mechanistic pathways of these compounds.

Redox Chemistry Involving Phosphorus and Selenium Oxidation States

The redox chemistry of phosphoroselenoic acid and its derivatives is centered around the variable oxidation states of phosphorus and selenium. pathbank.org In this compound, phosphorus is in the +5 oxidation state, bonded to four oxygen and selenium atoms. wikipedia.org Redox reactions can involve the transfer of electrons, leading to changes in the oxidation numbers of these atoms. libretexts.org

For instance, the oxidation of dinucleoside H-phosphonoselenoates has been studied, highlighting the transformations that can occur at the phosphorus-selenium bond. researchgate.net The reaction of secondary phosphine (B1218219) selenides with selenium in the presence of a base leads to the formation of diorganodiselenophosphinates, demonstrating a change in the oxidation state of selenium. acs.org Furthermore, the electrochemical synthesis of organophosphinates from secondary phosphine oxides and alcohols showcases a metal-free and oxidant-free redox process. organic-chemistry.org These studies provide insights into the diverse redox behavior of organophosphorus-selenium compounds.

Nucleophilic and Electrophilic Reaction Pathways

This compound and its derivatives exhibit both nucleophilic and electrophilic characteristics, enabling a wide range of chemical transformations. The phosphorus atom in these compounds can act as an electrophilic center, susceptible to attack by nucleophiles. sapub.orglibretexts.org Conversely, the selenium atom can exhibit nucleophilic properties. youtube.com

Reactions with Alcohols and Amines

This compound derivatives, such as phosphoroselenoyl chlorides, readily react with alcohols and secondary amines to form the corresponding esters and amides. scispace.com For example, enantiomerically pure phosphoroselenoyl chloride bearing a binaphthyl group has been used to resolve simple secondary alcohols. nih.gov The stereospecific conversion of the resulting diastereomerically pure this compound esters can then yield enantiomerically pure alcohols and amines. nih.gov The reaction of primary and secondary amines with phosphoroselenoyl chlorides produces phosphoroselenoylamides. rsc.org These reactions are fundamental in synthesizing a variety of organophosphorus-selenium compounds.

Substitution Reactions with Grignard Reagents at the Phosphorus Center

Substitution reactions at the phosphorus center of phosphoroselenoyl chlorides with Grignard reagents proceed efficiently to furnish phosphonoselenoic acid esters. researchgate.netrsc.org This reaction is notable because similar reactions with phosphoric acid chlorides often result in low yields, and no reaction occurs with phosphorothionyl chlorides under the same conditions. rsc.org The reaction tolerates a variety of Grignard reagents, including primary, secondary, tertiary alkyl, and aromatic ones. rsc.org This method provides a versatile route to P-chirogenic phosphonoselenoic acid esters, often as a mixture of diastereoisomers that can be separated. researchgate.net

Reactions with Carbodiimides: Product and Intermediate Analysis

The reaction of phosphoroselenoic acids with carbodiimides has been investigated to understand the products, intermediates, and reaction steps. acs.orgacs.orglodz.plgoogle.com These studies are crucial for elucidating the reaction mechanism and identifying the transient species formed during the process. While detailed product and intermediate analyses are available in the literature, the specific outcomes can vary depending on the reaction conditions and the nature of the substituents on both the this compound and the carbodiimide.

Catalytic Roles and Applications in Organic Transformations

Chiral phosphoroselenoic acids have emerged as effective organocatalysts in various asymmetric organic transformations. tandfonline.com Their enhanced acidity compared to analogous phosphoric acids makes them powerful Brønsted acid catalysts. acs.orgresearchgate.net For example, phosphoroselenoic acids bearing binaphthyl groups have been successfully applied in the hydrogenation of imines using a Hantzsch ester as the hydrogen donor. tandfonline.com

The catalytic activity of these acids stems from their ability to activate substrates through protonation. acs.org This has been demonstrated in reactions such as the Mukaiyama-Mannich reaction, allylic amination, and the protonation of silyl (B83357) enol ethers, where highly acidic BINOL-derived catalysts have shown excellent activity and enantioselectivity. acs.org The development of these strong Brønsted acid catalysts continues to expand the scope of asymmetric synthesis. researchgate.net

Organocatalytic Activity of Chiral Phosphoroselenoic Acids

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Application in Asymmetric Hydrogenation Reactions

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Mechanistic Insights into Catalytic Cycles

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Thermal Stability and Reactivity Profile of Derivatives

Derivatives of this compound are recognized for their reactivity, which allows them to serve as intermediates or precursors in the synthesis of other organophosphorus and organoselenium compounds. researchgate.net Their reactivity is influenced by the presence of both phosphorus and selenium atoms, making them susceptible to nucleophilic attack. rug.nl

Studies on O-acyl selenophosphates, a class of this compound derivatives, reveal important aspects of their reactivity and stability. These compounds can undergo an isomerization process. The stability of these derivatives is a key factor in their reactivity, with research indicating that some derivatives exhibit considerable thermal stability. researchgate.net For example, research into O-acyl selenophosphates has shown they can isomerize, and this process was monitored to understand their relative stability and reactivity patterns.

Table 1: Isomerization of O-Acyl Selenophosphates (Type 2 to Type 3) at Room Temperature

EntryAnhydride (Type 2)Time (h)Isomerization to Type 3 (%)
12a24100
22b24100
32c720
42d720

This table demonstrates that the electronic properties of the acyl group significantly influence the rate of isomerization and thus the reactivity profile of these this compound derivatives.

Sophisticated Spectroscopic and Structural Characterization of Phosphoroselenoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of phosphoroselenoic acids. nih.govresearchgate.net The presence of NMR-active nuclei such as ³¹P and ⁷⁷Se allows for a comprehensive analysis of the molecular structure and its electronic environment. mdpi.com Multinuclear NMR, which involves the analysis of different nuclei within the same molecule, offers a powerful approach to understanding the intricate details of these compounds. mdpi.comresearchgate.net The simplicity of the spectra for nuclei like ³¹P and ⁷⁷Se, coupled with a wide dispersion of chemical shifts, makes them particularly well-suited for detailed analysis. mdpi.comresearchgate.net

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis.nih.govresearchgate.netmdpi.com

³¹P NMR spectroscopy is a highly effective and direct method for studying phosphorus-containing compounds like phosphoroselenoic acid derivatives. oxinst.com The phosphorus-31 nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, which translates to excellent sensitivity in NMR experiments. mdpi.comwikipedia.org A key advantage of ³¹P NMR is its broad chemical shift range, which minimizes signal overlap and facilitates the clear identification of different phosphorus environments within a molecule. mdpi.com

In the analysis of this compound derivatives, ³¹P NMR spectra provide crucial information. For instance, in substitution reactions involving phosphoroselenoyl chloride, the resulting diastereoisomers can be readily distinguished based on their unique ³¹P NMR signals. researchgate.net The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.org For example, the ³¹P NMR spectrum of O,O-Diethyl Se-4-hydroxybutyl this compound shows a triplet at δ 20.9 ppm with a coupling constant (J) of 245.7 Hz. rsc.org Similarly, 4-[Bis(ethoxy)phosphinoseleno]butanoic acid exhibits a triplet at δ 20.5 ppm with a J value of 244.1 Hz. rsc.org Spectra are most often recorded with proton decoupling to simplify the signals, though this can make integration less reliable due to the nuclear Overhauser effect. wikipedia.orghuji.ac.il

Table 1: Selected ³¹P NMR Chemical Shifts for this compound Derivatives

Compound NameChemical Shift (δ) in ppmCoupling Constant (J) in Hz
O,O-Diethyl Se-4-hydroxybutyl this compound20.9 (t)245.7
4-[Bis(ethoxy)phosphinoseleno]butanoic acid20.5 (t)244.1

Data sourced from supporting information for a study on rhodium-catalyzed phosphorylation reactions. rsc.org

Selenium-77 (⁷⁷Se) NMR Spectroscopic Analysis.nih.govmdpi.comresearchgate.net

⁷⁷Se NMR spectroscopy serves as a complementary and powerful tool for characterizing this compound derivatives. nih.gov It is particularly useful for chiral discrimination. nih.govmdpi.com For example, this compound derivatives have been synthesized to act as chiral discriminating agents for amines and alcohols, with the differentiation being observable in both ⁷⁷Se and ³¹P NMR spectra. nih.gov The synthesis of these agents is often a one-pot procedure that results in stable compounds. nih.gov

The chemical shifts in ⁷⁷Se NMR can be correlated with structural features. acs.org For instance, linear correlations have been observed between the experimental ⁷⁷Se NMR chemical shifts and the calculated P-Se bond lengths in P-chiral phosphinochalcogenoselenoic acid esters. acs.org This demonstrates the sensitivity of ⁷⁷Se NMR to subtle changes in the electronic and steric environment around the selenium atom. The use of ⁷⁷Se NMR has been successfully applied in three-component reactions for the chiral discrimination of amines containing a selenium atom. nih.gov

Application of Multinuclear NMR in Chiral Discrimination and Stereochemical Elucidation.nih.govmdpi.comnih.gov

The combined application of multinuclear NMR, particularly ³¹P and ⁷⁷Se NMR, is a robust strategy for chiral discrimination and the assignment of absolute configurations in this compound derivatives. nih.govmdpi.com Chiral derivatizing agents (CDAs) based on this compound have been developed to react with chiral alcohols and amines, forming diastereomers that can be distinguished by NMR. nih.gov

For example, a this compound derivative synthesized by Murai serves as a dual-check chiral discrimination tool using both ⁷⁷Se and ³¹P NMR. nih.gov The absolute configuration of such a CDA was confirmed through X-ray analysis, validating the NMR-based assignments. nih.gov In another approach, the enantiomeric ratio of chiral phospholene and phospholane (B1222863) chalcogenides can be determined by adding a chiral auxiliary, Rh₂(R)-MTPA₄, and observing the resulting diastereomeric signal dispersion in the NMR spectra. nih.gov The development of new CDAs and chiral solvating agents (CSAs) continues to expand the capabilities of multinuclear NMR for stereochemical analysis. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Configuration and Molecular Architecture.researchgate.netacs.orgresearcher.life

For instance, the absolute configuration of a diastereoisomerically enriched phosphonoselenoic acid ester, obtained from the reaction of a phosphoroselenoyl chloride with a Grignard reagent, was definitively determined by single-crystal X-ray diffraction analysis. researchgate.net Similarly, the structures of P-chiral phosphinoselenoic chlorides and their ester derivatives have been elucidated through X-ray molecular structure analyses, revealing that the esters typically adopt a gauche conformation. acs.org In the study of bis(phospholane) ligands, X-ray crystallography has been used to characterize diastereomeric rhodium catalyst precursors, helping to correlate their structural features with performance in asymmetric hydrogenation. acs.org The absolute configuration of a this compound derivative designed as a chiral discriminating agent has also been confirmed by X-ray analysis, providing a solid foundation for interpreting NMR data. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification.etera.eecore.ac.ukrsc.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in this compound and its derivatives. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

IR and Raman spectroscopy have been used to study the addition of this compound to D-glucal, confirming the formation of an α-selenolophosphate. etera.ee In studies of related phosphorus compounds, such as aqueous phosphoric acid, IR and Raman spectroscopy have been used to assign the vibrational modes of the PO₄ skeleton and to study dissociation processes. rsc.org For example, the IR spectrum of O,O-Diethyl Se-4-hydroxybutyl this compound shows characteristic bands at 3434, 2933, 2869, 1241, and 1013 cm⁻¹, which can be assigned to specific functional group vibrations. rsc.org Similarly, the IR spectrum of 4-[Bis(ethoxy)phosphinoseleno]butanoic acid displays peaks at 3520, 2984, 1730, 1225, and 1011 cm⁻¹. rsc.org These spectral fingerprints are useful for confirming the presence of expected functional groups and for monitoring chemical transformations.

Table 2: Characteristic Infrared (IR) Frequencies for Selected this compound Derivatives

Compound NameWavenumber (ν) in cm⁻¹
O,O-Diethyl Se-4-hydroxybutyl this compound3434, 2933, 2869, 1241, 1013
4-[Bis(ethoxy)phosphinoseleno]butanoic acid3520, 2984, 1730, 1225, 1011

Data sourced from supporting information for a study on rhodium-catalyzed phosphorylation reactions. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation.rsc.orghmdb.caacs.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound derivatives. hmdb.caacs.org This information is critical for confirming the identity of a synthesized compound and for gaining insights into its structural components.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For example, the HRMS of O,O-Diethyl Se-4-hydroxybutyl this compound calculated for C₈H₁₉O₄PSe is 290.0186, with the found value being 290.0168. rsc.org The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 290 and a base peak at m/z 218, corresponding to the loss of a C₄H₈O fragment. rsc.org Similarly, for 4-[Bis(ethoxy)phosphinoseleno]butanoic acid, the molecular ion is observed at m/z 256, with the base peak at m/z 197, indicating the loss of a C₂H₅O fragment. rsc.org Predicted LC-MS/MS spectra can also serve as a guide for identifying this compound, though further experimental evidence is required for confirmation. hmdb.ca

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

Compound NameMolecular Ion (M⁺) (m/z)Base Peak (m/z)High-Resolution Mass Spectrometry (HRMS) [M]⁺
O,O-Diethyl Se-4-hydroxybutyl this compound290218Calculated: 290.0186, Found: 290.0168
4-[Bis(ethoxy)phosphinoseleno]butanoic acid256197-
O,O-Diethyl Se-4-hydroxybutyl this compound276218Calculated: 276.0030, Found: 276.0036

Data sourced from supporting information for a study on rhodium-catalyzed phosphorylation reactions. rsc.org

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the soft X-ray emission spectroscopy (XES) analysis of the chemical compound “this compound.”

Therefore, it is not possible to provide an article on the "" with a focus on "Soft X-ray Emission Spectroscopy (XES) for Electronic Structure Analysis" that includes data tables and detailed research findings as requested.

General information on soft X-ray emission spectroscopy of other phosphorus or selenium-containing compounds is available, but this information does not directly apply to this compound and would fall outside the strict scope of your request.

Computational and Theoretical Frameworks for Phosphoroselenoic Acid Research

Quantum Chemical Calculations of Electronic Structures and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of phosphoroselenoic acid. These calculations provide a detailed picture of electron distribution, orbital interactions, and the nature of the chemical bonds within the molecule. arxiv.org

Density Functional Theory (DFT) has become a widely used method for studying phosphorus-containing compounds due to its balance of computational cost and accuracy. It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.net By calculating the forces on each atom, DFT methods can iteratively adjust the molecular geometry to locate the minimum energy structure. This process is crucial for understanding the molecule's shape and how it influences its properties and reactivity.

Furthermore, DFT can be used to map out potential energy surfaces and determine the energy profiles of chemical reactions involving this compound. researchgate.net This allows for the identification of stable intermediates and the calculation of activation energies, providing valuable information about reaction kinetics. For instance, DFT calculations have been employed to study the interaction of phosphate-containing molecules with metal ions, revealing details about bond lengths and the energetics of complex formation. nih.gov

Application of DFTInformation ObtainedSignificance
Geometry OptimizationBond lengths, bond angles, dihedral anglesPredicts the most stable molecular structure.
Energy Profile CalculationActivation energies, reaction intermediatesElucidates reaction mechanisms and kinetics.
Electronic Property AnalysisElectron density, orbital energiesExplains bonding, reactivity, and spectroscopic properties.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting spectroscopic properties. semanticscholar.org These methods can provide highly accurate predictions of parameters for various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For this compound derivatives, ab initio calculations can help in assigning signals in ³¹P and ⁷⁷Se NMR spectra, which is crucial for chiral discrimination and stereochemical analysis. mdpi.com The calculated spectroscopic parameters can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecular and electronic structure. semanticscholar.org The use of ab initio methods has been shown to be a valuable tool in supporting the interpretation of NMR spectra for chiral recognition. mdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. researchgate.netpeerj.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of molecules, providing insights into processes such as solvation, conformational changes, and binding events. chemrxiv.orgnih.gov For example, MD simulations can be used to investigate the interaction of this compound derivatives with solvents or biological macromolecules, revealing details about the binding modes and the stability of the resulting complexes. peerj.com These simulations are particularly useful for understanding the behavior of these compounds in complex environments, which is essential for applications in areas like drug design and materials science. researchgate.net

Theoretical Exploration of Reaction Pathways and Transition States

Theoretical methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the most likely reaction pathways and characterize the transition states, which are the high-energy structures that connect reactants and products. wayne.edursc.org This information is critical for understanding reaction kinetics and selectivity. For instance, ab initio molecular orbital calculations have been used to investigate the hydrolysis of related organophosphorus compounds, revealing whether the reaction proceeds through a concerted S_N2-like mechanism or a stepwise process involving a pentacoordinate intermediate. rsc.orgnih.gov Such studies can elucidate the role of substituents and solvent effects on the reaction mechanism and energy barriers. rsc.org

Theoretical MethodApplicationKey Findings
Ab Initio Molecular Orbital CalculationsHydrolysis of organophosphorus compoundsDetermination of reaction mechanism (concerted vs. stepwise) and characterization of transition states. rsc.org
Density Functional Theory (DFT)Catalytic cyclesIdentification of intermediates and transition states in catalyzed reactions.
Intrinsic Reaction Coordinate (IRC) CalculationsFollowing reaction pathwaysConfirmation that a calculated transition state connects the correct reactants and products. wayne.edu

Prediction and Analysis of Acidity (pKa) Values

The acidity of this compound, quantified by its pKa value, is a crucial parameter that governs its behavior in chemical and biological systems. sci-hub.se Computational methods have been developed to predict pKa values with a good degree of accuracy. nih.govresearchoutreach.org These methods often involve calculating the free energy change of the deprotonation reaction in a solvent, typically using a combination of quantum mechanical calculations for the electronic energy and a continuum solvation model to account for the effect of the solvent. acs.orgacs.org The ability to predict pKa values is valuable for designing catalysts and understanding the reactivity of these acids in various environments. acs.orglibretexts.org For example, a good linear correlation has been found between the calculated pKa values of chiral phosphoric acids and their experimental Hammett constants, demonstrating the predictive power of these computational approaches. acs.org

Conformational Analysis and Stereoisomeric Studies

This compound and its derivatives can exist in different spatial arrangements known as conformations and as stereoisomers (enantiomers and diastereomers). researchgate.netresearchgate.net Computational methods are widely used to perform conformational analysis and to study the properties of these different isomers. rsc.org By calculating the relative energies of different conformations, it is possible to determine the most stable structures and the energy barriers for interconversion between them. rsc.org This is particularly important for chiral this compound derivatives, where the specific stereochemistry can have a profound impact on their chemical and biological activity. nih.gov For instance, computational studies can help in understanding the transfer of chirality from a binaphthyl group to the phosphorus center in the synthesis of P-chirogenic compounds. researchgate.net X-ray diffraction analysis of separated diastereoisomers can then be used to determine the absolute configuration, which can be correlated with computational models. researchgate.net

Biochemical and Biological Research Applications of Phosphoroselenoic Acid Non Clinical Focus

Role as an Activated Selenium Donor in Model Biological Systems

Phosphoroselenoic acid, also known as selenophosphate, is a critical molecule in selenium metabolism, serving as an activated selenium donor for the biosynthesis of selenoproteins. hmdb.caumaryland.edu These proteins contain the 21st amino acid, selenocysteine (B57510) (Sec), which is incorporated into the polypeptide chain during translation. hmdb.canih.gov The selenium atom in selenocysteine is highly reactive and essential for the catalytic activity of many selenoenzymes involved in redox homeostasis and other vital cellular processes. ub.edu

In both prokaryotic and eukaryotic model systems, this compound is the universal selenium donor for the synthesis of selenocysteine. ub.edunih.gov In Escherichia coli, for instance, studies have shown that a mutant lacking the selD gene, which encodes selenophosphate synthetase, is unable to incorporate selenium into selenocysteine-containing formate (B1220265) dehydrogenase and certain transfer RNAs (tRNAs). nih.gov This finding strongly implicates this compound as a key intermediate in selenium metabolic pathways. nih.gov

The high reactivity of this compound, which makes it susceptible to oxidation, is thought to contribute to its efficacy as a selenium donor. jst.go.jp Its instability necessitates that it is synthesized on-demand and utilized immediately by the cellular machinery. The enzymatic synthesis of this compound is a tightly regulated process, ensuring that the reactive selenium donor is available when needed for selenoprotein synthesis.

Model SystemKey FindingReference
E. coliMutants lacking the selD gene cannot incorporate selenium into selenoproteins, demonstrating the essential role of its product, this compound. nih.gov
General (Prokaryotes and Eukaryotes)This compound is the universal activated selenium donor for selenocysteine biosynthesis. ub.edunih.gov
Chemical SynthesisThe high reactivity and susceptibility to oxidation of this compound likely contribute to its function as a selenium donor. jst.go.jp

Involvement in Selenoamino Acid Metabolism Pathways in Organisms

This compound is a central intermediate in the metabolic pathways of selenoamino acids. umaryland.eduwikipathways.org The primary route for the synthesis of selenocysteine in eukaryotes and archaea involves the conversion of a serine residue, already attached to its specific tRNA (tRNA[Ser]Sec), into selenocysteine. nih.gov This process requires this compound as the selenium donor. nih.gov

The biosynthesis begins with the aminoacylation of tRNA[Ser]Sec with serine by seryl-tRNA synthetase. nih.gov The resulting seryl-tRNA[Ser]Sec is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec. nih.gov Finally, selenocysteine synthase (SecS) catalyzes the substitution of the phosphoseryl group with a selenol group, using this compound as the selenium source, to produce selenocysteyl-tRNA[Ser]Sec. nih.gov This tRNA is then ready to deliver selenocysteine to the ribosome for incorporation into a growing polypeptide chain at a UGA codon, which is reprogrammed from a stop signal to a selenocysteine codon by a specific mRNA structure called the SECIS element. mdpi.com

In addition to its role in selenocysteine synthesis, this compound is also involved in the modification of certain tRNAs in bacteria, where it provides the selenium for the formation of 2-selenouridine (B1257519) residues. nih.govtandfonline.com These modified nucleosides are located in the anticodon loop of tRNAs and are important for the accuracy and efficiency of translation.

StepEnzymeSubstratesProductReference
1Seryl-tRNA synthetaseSerine, tRNA[Ser]SecSeryl-tRNA[Ser]Sec nih.gov
2O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK)Seryl-tRNA[Ser]SecO-phosphoseryl-tRNA[Ser]Sec nih.gov
3Selenocysteine synthase (SecS)O-phosphoseryl-tRNA[Ser]Sec, this compoundSelenocysteyl-tRNA[Ser]Sec nih.gov

Phosphoryl Transfer Reactions and Related Mechanisms

Phosphoryl transfer reactions are fundamental to many biological processes, and the synthesis of this compound is a key example. nih.govnih.gov The reaction catalyzed by selenophosphate synthetase involves the transfer of a phosphoryl group from ATP to selenide (B1212193). ub.edu Mechanistic studies suggest that the reaction proceeds through a concerted mechanism, where bond formation to the nucleophile (selenide) and bond cleavage from the leaving group occur simultaneously in the transition state. nih.gov

The high energy of the P-Se bond in this compound makes it an effective phosphorylating agent. tandfonline.com In addition to its role as a selenium donor, it has been proposed that this compound may also participate in other phosphoryl transfer reactions within the cell, although this is less well-established. tandfonline.com The ability of this compound to phosphorylate various alcohols and amines in aqueous solutions under anaerobic conditions highlights its potential as a phosphorylating agent in biological systems. tandfonline.com

The study of phosphoryl transfer reactions is complex, and researchers use a variety of techniques, including kinetic isotope effects and linear free energy relationships, to elucidate the mechanisms of these reactions. nih.gov Understanding the mechanism of phosphoryl transfer by selenophosphate synthetase is crucial for a complete picture of selenium metabolism and its regulation.

Investigation of Interactions with Biomolecules in Controlled In Vitro Environments

The interaction of this compound with other biomolecules is a key aspect of its function. In controlled in vitro settings, researchers have investigated the interactions of this compound with enzymes and other proteins. For example, the interaction between selenophosphate synthetase and selenocysteine lyase has been demonstrated. plos.org Selenocysteine lyase is an enzyme that breaks down selenocysteine to release elemental selenium, which can then be used for the synthesis of this compound. plos.org The physical interaction between these two enzymes suggests a channeling mechanism, where the product of one enzyme is directly passed to the next enzyme in the pathway, which would increase the efficiency of selenium utilization.

Furthermore, the interaction of this compound with selenocysteine synthase is a critical step in selenocysteine biosynthesis. nih.gov This interaction ensures the specific delivery of the activated selenium to the O-phosphoseryl-tRNA[Ser]Sec substrate.

The study of these interactions often involves techniques such as size-exclusion chromatography with multi-angle light scattering (SEC-MALS), isothermal titration calorimetry (ITC), and fluorescence spectroscopy to characterize the binding affinity and stoichiometry of the protein-protein and protein-ligand complexes. plos.org

Development of Phosphoroselenoate-Based Probes for Biochemical Studies

The unique chemical properties of the phosphoroselenoate group have led to its use in the development of chemical probes for biochemical and biological research. nih.govmdpi.com These probes are valuable tools for studying a wide range of biological processes, including enzyme activity, protein-protein interactions, and cellular imaging. mdpi.comnih.gov

Phosphoroselenoate-based probes can be designed to be fluorogenic, meaning they become fluorescent only after reacting with their target molecule. u-strasbg.fr This "turn-on" fluorescence provides a high signal-to-noise ratio, making these probes highly sensitive for detecting specific analytes in complex biological samples. For example, this compound derivatives bearing a binaphthyl group have been synthesized and used as chiral discriminating agents. researchgate.net

The development of new phosphoroselenoate-based probes is an active area of research. nih.gov These probes can be tailored to have specific properties, such as near-infrared fluorescence for deep-tissue imaging or targeting moieties to direct them to specific cellular compartments or proteins. mdpi.com The versatility of phosphoroselenoate chemistry allows for the creation of a diverse range of molecular tools to investigate the intricacies of cellular function. chemicalprobes.org

Advanced Research Frontiers and Interdisciplinary Applications

Potential in Materials Science: Precursors for Selenium-Containing Materials

Phosphoroselenoic acid and its derivatives have emerged as valuable precursors for the synthesis of advanced selenium-containing materials. Their controlled decomposition can lead to the formation of metal selenide (B1212193) clusters and nanoparticles with applications in electronics and optoelectronics. For instance, the reaction of cadmium carboxylates with this compound derivatives can produce cadmium selenide (CdSe) clusters, which are intermediates in the formation of quantum dots. The use of phosphoroselenoic acids provides a molecular-level control over the synthesis, influencing the size, shape, and properties of the resulting nanomaterials.

Furthermore, these compounds serve as versatile building blocks for creating novel phosphorus-selenium (P-Se) containing heterocycles. The reactivity of the P-Se bond allows for the construction of complex molecular architectures with potential applications in coordination chemistry and as ligands for catalysis. The ability to tune the organic substituents on the phosphorus atom provides a powerful tool to modulate the properties of the resulting materials.

Table 1: Applications of this compound Derivatives as Material Precursors
This compound DerivativeResulting Selenium-Containing MaterialPotential ApplicationReference
Cadmium DiorganodiselenophosphinatesCadmium Selenide (CdSe) Clusters/Quantum DotsOptoelectronics, Bio-imaging
Woollins' Reagent DerivativesPhosphorus-Selenium HeterocyclesCoordination Chemistry, Ligand Synthesis nih.gov

Development of Novel Chiral Molecular Tools for Analytical Chemistry

Chiral phosphoroselenoic acids have gained significant attention as powerful tools in analytical chemistry, particularly for chiral recognition and the determination of enantiomeric purity. mdpi.comnih.gov The development of chiral derivatizing agents (CDAs) based on this compound allows for the discrimination of enantiomers of various organic compounds, such as amines and alcohols, using multinuclear NMR spectroscopy. mdpi.comnih.gov

The key to their effectiveness lies in the formation of diastereomeric adducts when the chiral this compound reacts with a racemic mixture. These diastereomers exhibit distinct signals in ³¹P and ⁷⁷Se NMR spectra, enabling their quantification. mdpi.comnih.govresearchgate.net The large chemical shift dispersion of the ⁷⁷Se nucleus is particularly advantageous for achieving clear separation of signals. mdpi.com Researchers have synthesized various chiral this compound derivatives, such as those incorporating a binaphthyl group, and have demonstrated their utility in discriminating even remote chirality in primary alcohols. researchgate.net

The synthesis of these chiral probes is often straightforward, and in some cases, can be achieved through one-pot procedures. nih.gov The stability and reactivity of these reagents can be fine-tuned by modifying the substituents on the phosphorus atom. nih.gov

Table 2: Chiral this compound Derivatives in Analytical Chemistry
Chiral Derivatizing AgentAnalyteAnalytical TechniqueKey FeatureReference
1,1′-Binaphthyl-2,2′-diyl phosphoroselenoyl chloridesPrimary alcohols with remote chirality³¹P and ⁷⁷Se NMR SpectroscopyImproved discrimination with substituted binaphthyl groups researchgate.net
This compound 34 (Murai's CDA)Amines and alcohols⁷⁷Se and ³¹P NMR SpectroscopyDouble check chiral discrimination protocol nih.gov

Exploration in New Catalytic Systems and Methodologies

The unique electronic and steric properties of phosphoroselenoic acids and their derivatives make them promising candidates for the development of novel catalytic systems. nih.govconicet.gov.arsemanticscholar.org They can act as ligands for transition metal catalysts or as organocatalysts themselves. The presence of both a hard oxygen and a soft selenium atom allows for versatile coordination behavior with different metal centers.

Chiral phosphoroselenoic acids are being explored as Brønsted acid catalysts in asymmetric synthesis. acs.org The acidity of these compounds can be modulated by the substituents on the phosphorus atom, influencing their catalytic activity and enantioselectivity in various reactions. acs.org While the development in this specific area is still emerging compared to their phosphoric acid counterparts, the potential to fine-tune the catalyst's properties by introducing the selenium atom offers exciting possibilities for new catalytic methodologies.

Furthermore, this compound derivatives are involved in catalytic activities within biological systems. ecmdb.cahmdb.ca For instance, selenophosphate synthetase catalyzes the formation of selenophosphate, an activated selenium donor, from selenide and ATP. hmdb.ca This biological catalytic system underscores the fundamental importance of this compound chemistry in nature.

Interdisciplinary Research at the Interface of Phosphorus, Selenium, and Organic Chemistry

The study of this compound inherently lies at the intersection of several chemical disciplines. semanticscholar.orghmdb.ca Research in this area draws upon principles from inorganic chemistry for understanding the synthesis and reactivity of the P-Se bond, from organic chemistry for designing and modifying the organic framework, and from physical chemistry for characterizing their structural and electronic properties.

This interdisciplinary approach has led to the development of novel synthetic methods for creating P-Se bonds and for the stereocontrolled synthesis of P-chiral compounds. acs.org The interplay between the phosphorus, selenium, and organic components of these molecules gives rise to unique reactivity patterns and applications that would not be possible with compounds containing only one or two of these elements. The field benefits from a synergistic combination of synthetic organic chemistry, coordination chemistry, and advanced spectroscopic techniques. conicet.gov.arresearchgate.net

Future Perspectives in this compound Research

The future of this compound research is bright, with numerous avenues for exploration. A key direction will be the design and synthesis of new this compound-based catalysts with enhanced activity and selectivity for challenging organic transformations. This will likely involve the development of novel chiral scaffolds and a deeper understanding of the catalyst-substrate interactions.

In materials science, the focus will likely be on creating more complex and functional selenium-containing materials with tailored optical, electronic, and magnetic properties. This could involve the use of phosphoroselenoic acids as single-source precursors for multinary chalcogenide nanomaterials.

The development of more efficient and versatile chiral derivatizing agents based on phosphoroselenoic acids will continue to be an important area, potentially leading to new methods for the analysis of complex chiral molecules. Furthermore, exploring the biological roles of this compound and its derivatives beyond selenophosphate could uncover new metabolic pathways and potential therapeutic targets.

As synthetic methodologies become more sophisticated and our understanding of the fundamental properties of the P-Se bond deepens, we can expect to see phosphoroselenoic acids and their derivatives playing an increasingly important role in both fundamental research and practical applications across a wide range of scientific and technological fields. The continued exploration of this unique class of compounds promises to yield exciting discoveries at the forefront of chemical science. researchgate.netnih.gov

Q & A

Q. Purity optimization :

  • Use high-resolution NMR (³¹P and ⁷⁷Se) to confirm structural integrity .
  • Employ ion chromatography to detect residual selenium or phosphorus impurities, with thresholds ≤0.5% .
  • Thermogravimetric analysis (TGA) ensures thermal stability during synthesis .

Advanced: How do computational studies (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this compound?

Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) arise from experimental limitations. Methodological approaches include:

  • Density Functional Theory (DFT) to model transition states and compare activation energies .
  • Solvent effect simulations (COSMO-RS) to assess solvent-dependent reactivity discrepancies .
  • Validate computational results with kinetic isotope effects (KIE) and in situ Raman spectroscopy .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Vibrational spectroscopy : Assign Se-O-P stretching modes via FTIR (700–800 cm⁻¹) and Raman (sensitive to crystallinity) .
  • X-ray photoelectron spectroscopy (XPS) quantifies oxidation states of selenium (Se⁴⁺/Se⁶⁺) and phosphorus (P⁵⁺) .
  • Dynamic light scattering (DLS) monitors colloidal stability in aqueous solutions .

Advanced: How can researchers design experiments to reconcile conflicting data on this compound’s catalytic efficiency in cross-coupling reactions?

Contradictions in catalytic performance (e.g., turnover frequency) often stem from:

  • Substrate scope variability : Use a standardized substrate library (e.g., aryl halides with varying electronic profiles) .
  • Operando spectroscopy : Track active species via in situ XAFS or EPR during catalysis .
  • Error propagation analysis : Quantify uncertainties in kinetic measurements using Monte Carlo simulations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods for all syntheses due to toxic H₂Se off-gassing .
  • Personal protective equipment (PPE) : Acid-resistant gloves and face shields .
  • Waste disposal : Neutralize acidic residues with CaCO₃ before disposal .

Advanced: What strategies address reproducibility challenges in this compound’s application to biomimetic systems?

  • Standardized protocols : Precisely control pH (2.5–3.5) and ionic strength (e.g., 0.1 M KCl) to mimic biological environments .
  • Collaborative validation : Cross-lab studies using shared reference materials (e.g., NIST-traceable standards) .
  • Machine learning : Train models on existing datasets to predict optimal reaction conditions .

Basic: How should researchers report analytical data for this compound to ensure reproducibility?

  • Tabulate critical parameters : Include purity (%), yield (mol%), and spectral peaks (δ in ppm for NMR, λ in cm⁻¹ for IR) .
  • Supplementary files : Provide raw XRD crystallography data (CIF files) and chromatograms .
  • Error reporting : Specify confidence intervals for kinetic measurements (e.g., TOF ± 5%) .

Advanced: What interdisciplinary approaches resolve uncertainties in this compound’s role in selenium biogeochemical cycles?

  • Isotopic tracing : Use ⁷⁷Se-enriched samples to track environmental transformation pathways .
  • Synchrotron-based XAS : Map selenium speciation in soil matrices .
  • Meta-analysis : Aggregate published kinetic data to identify outliers or systemic biases .

Methodological Notes

  • Basic questions focus on foundational techniques (synthesis, characterization, safety).
  • Advanced questions address contradictions, reproducibility, and interdisciplinary gaps, requiring computational, statistical, or collaborative frameworks .
  • Avoid commercial sources; prioritize peer-reviewed data and institutional guidelines (e.g., Beilstein Journal protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.